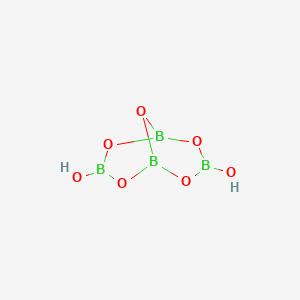
Tetraboric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraboric acid can be synthesized by heating orthoboric acid (B(OH)₃) above approximately 170°C . The reaction is as follows: [ 4 \text{B(OH)}_3 \rightarrow \text{H}_2\text{B}_4\text{O}_7 + 5 \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound typically involves the controlled dehydration of boric acid. This process is carried out in a high-temperature furnace where orthoboric acid is heated to the required temperature to produce this compound and water as a by-product .
Chemical Reactions Analysis
Types of Reactions: Tetraboric acid undergoes various chemical reactions, including:
Dehydration: Heating this compound further can lead to the formation of boron trioxide (B₂O₃).
Hydrolysis: In the presence of water, this compound can revert to boric acid.
Complexation: this compound can form complexes with various metal ions.
Common Reagents and Conditions:
Dehydration: Requires high temperatures (above 170°C) to convert orthoboric acid to this compound.
Hydrolysis: Occurs readily in the presence of water at room temperature.
Complexation: Involves metal ions and can occur under various conditions depending on the specific metal ion involved.
Major Products:
Dehydration: Produces boron trioxide (B₂O₃).
Hydrolysis: Produces boric acid (B(OH)₃).
Complexation: Produces metal-tetraborate complexes.
Scientific Research Applications
Tetraboric acid has a wide range of applications in scientific research, including:
Biology: Employed in the study of boron metabolism and its role in biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of glass, ceramics, and as a flux in metallurgy.
Mechanism of Action
The mechanism by which tetraboric acid exerts its effects involves its ability to form complexes with various metal ions and its role as a source of boron. In biological systems, boron is essential for cell wall structure and function in plants and has potential therapeutic applications in humans . The molecular targets and pathways involved include boron transporters and enzymes that utilize boron as a cofactor.
Comparison with Similar Compounds
Orthoboric Acid (B(OH)₃): The most common form of boric acid, used widely in various applications.
Metaboric Acid (HBO₂): Another form of boric acid, produced by the dehydration of orthoboric acid at lower temperatures.
Boron Trioxide (B₂O₃): Formed by the complete dehydration of boric acid and used in the production of borosilicate glass.
Uniqueness of Tetraboric Acid: this compound is unique due to its specific structure and properties, which allow it to form the tetraborate anion [B₄O₇]²⁻. This anion is essential in various industrial and scientific applications, particularly in the production of borosilicate glass and as a flux in metallurgy .
Properties
CAS No. |
1103572-34-4 |
|---|---|
Molecular Formula |
B4H2O7 |
Molecular Weight |
157.3 g/mol |
IUPAC Name |
3,7-dihydroxy-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane |
InChI |
InChI=1S/B4H2O7/c5-1-7-3-9-2(6)10-4(8-1)11-3/h5-6H |
InChI Key |
XDVOLDOITVSJGL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB2OB(OB(O1)O2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















